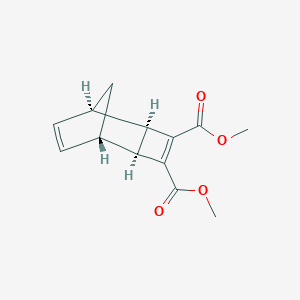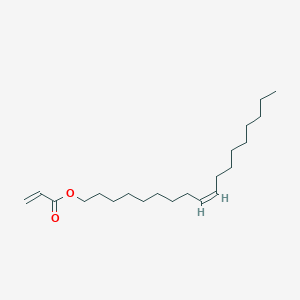![molecular formula C9H5N3O B083936 Isoxazolo[4,5-b]quinoxaline CAS No. 14094-93-0](/img/structure/B83936.png)
Isoxazolo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[4,5-b]quinoxaline is a heterocyclic compound that combines the structural features of oxazole and quinoxaline. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of Isoxazolo[4,5-b]quinoxaline typically involves multiple steps. One common method starts with 6-amino-2-chloroquinoxaline. The synthetic route includes iodination at the C5 position, substitution of the chloro group, amidation, and copper-catalyzed cyclization. This method yields 2,7-disubstituted oxazolo[5,4-f]quinoxalines with overall yields ranging from 28% to 44% . Another approach involves similar steps but starts with 6-amino-3-chloroquinoxaline, resulting in 2,8-disubstituted oxazolo[5,4-f]quinoxalines with an overall yield of 39% .
Chemical Reactions Analysis
Isoxazolo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace existing functional groups on the compound.
Cyclization: This reaction forms ring structures, often catalyzed by metals such as copper.
Scientific Research Applications
Isoxazolo[4,5-b]quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of Isoxazolo[4,5-b]quinoxaline involves its interaction with molecular targets such as GSK3. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activity. This inhibition affects various signaling pathways and cellular processes regulated by GSK3 .
Comparison with Similar Compounds
Isoxazolo[4,5-b]quinoxaline can be compared to other similar compounds, such as:
Oxazolo[5,4-f]quinoxaline: This compound has a similar structure but differs in the position of the nitrogen atoms and the fused rings.
Oxazolo[4,5-h]quinoline: Lacking one nitrogen atom, this compound has shown anti-allergic activities.
Pyrazolo[3,4-b]quinoxaline: Another related compound, known for its inhibitory effects on cyclin-dependent kinases.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
CAS No. |
14094-93-0 |
|---|---|
Molecular Formula |
C9H5N3O |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
[1,2]oxazolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C9H5N3O/c1-2-4-7-6(3-1)11-8-5-10-13-9(8)12-7/h1-5H |
InChI Key |
PEKVEFZJNXSPFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=NOC3=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=NOC3=N2 |
Synonyms |
Isoxazolo[4,5-b]quinoxaline (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















